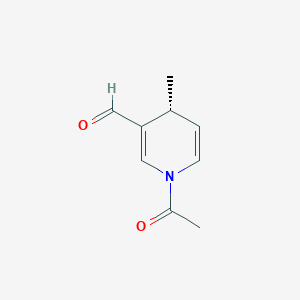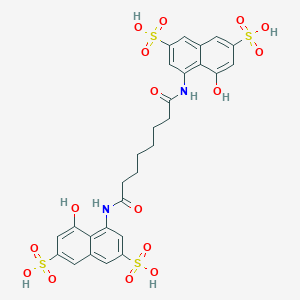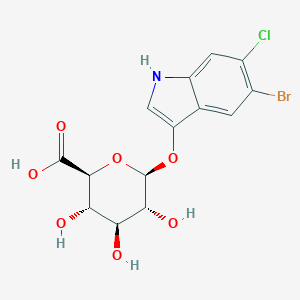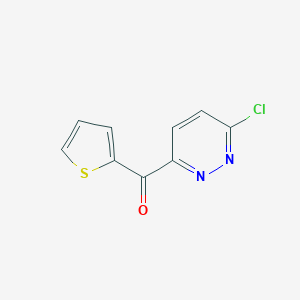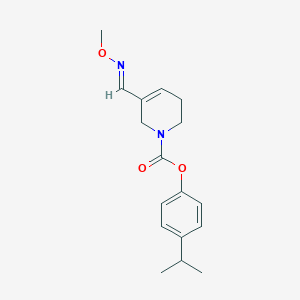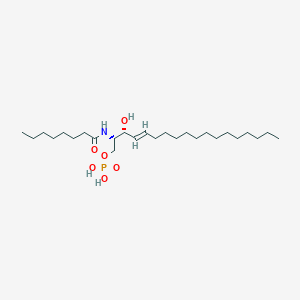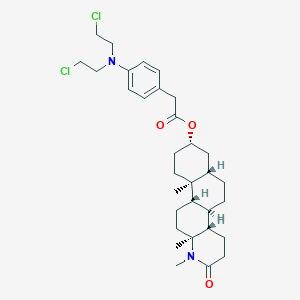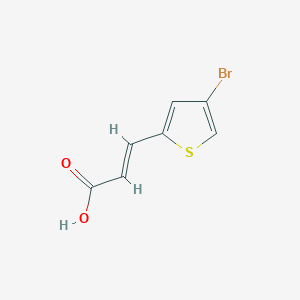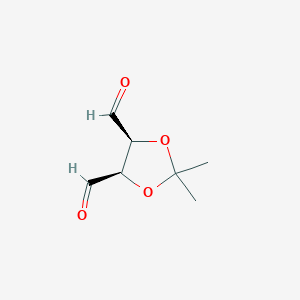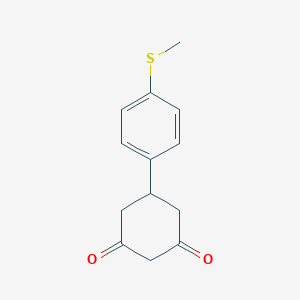
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, also known as MMCD, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MMCD belongs to the class of cyclohexane-1,3-dione derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. We will also list several future directions for MMCD research.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins, and monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has also been found to reduce the levels of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes, which can contribute to the development of chronic diseases. Moreover, 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit tumor growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing adverse effects. 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione in lab experiments is its limited solubility in water, which can affect its bioavailability and limit its use in certain assays. Moreover, the mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is not fully understood, which can make it challenging to design experiments to test its effects.
Direcciones Futuras
There are several future directions for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione research, including the development of more efficient synthesis methods to improve yield and purity. Moreover, further studies are needed to elucidate the mechanism of action of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione and its effects on various signaling pathways. 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione also has potential applications in the treatment of neurodegenerative diseases, and more research is needed to explore its neuroprotective effects. Additionally, the use of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
Métodos De Síntesis
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of 4-methylthiophenol with cyclohexane-1,3-dione in the presence of a base, followed by oxidation and purification steps. The yield of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of inflammatory enzymes. Moreover, 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione has been investigated as a potential neuroprotective agent, as it can modulate the levels of neurotransmitters and protect against oxidative stress-induced damage.
Propiedades
IUPAC Name |
5-(4-methylsulfanylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKNFZFHZOFLHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433811 |
Source


|
| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione | |
CAS RN |
144128-74-5 |
Source


|
| Record name | 5-[4-(Methylsulfanyl)phenyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

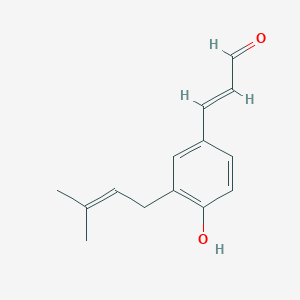
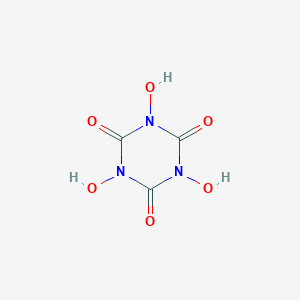
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
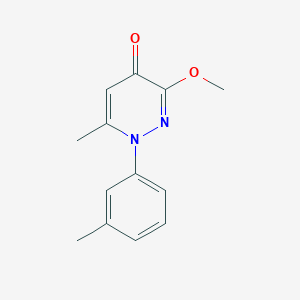
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
